6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with significant potential in scientific research. This compound features a unique molecular structure that integrates a benzothiophene core with various functional groups, making it an interesting subject for studies in medicinal chemistry and organic synthesis.
The compound is cataloged in several chemical databases and has been referenced in scientific literature. Its molecular formula is , and its molecular weight is approximately 386.5 g/mol.
This compound can be classified as an amide derivative of benzothiophene, which is a subgroup of heterocyclic compounds. It possesses both aromatic and aliphatic characteristics due to its structure, which includes a benzothiophene ring and an amide functional group.
The synthesis of 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves several steps:
These reactions often require specific conditions such as temperature control, solvent selection (e.g., dichloromethane or dimethylformamide), and purification steps like recrystallization or chromatography to isolate the desired product.
The molecular structure of 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be represented using various structural formulas:
InChI=1S/C21H26N2O3S/c1-13-5-3-6-15(11-13)26-10-4-7-18(24)23-21-19(20(22)25)16-9-8-14(2)12-17(16)27-21/h3,5-6,11,14H,4,7-10,12H2,1-2H3,(H2,22,25)(H,23,24)
This representation shows the connectivity and arrangement of atoms within the molecule.
The compound's molecular formula is , indicating it contains 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.
6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Analytical techniques such as NMR spectroscopy or mass spectrometry may be employed to monitor reaction progress.
The physical properties of this compound include:
Chemical properties include:
Relevant data regarding these properties can be obtained from databases such as PubChem.
6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide finds applications in various fields:
This compound's unique structure and potential interactions make it a valuable candidate for further research in medicinal chemistry and drug development.
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5